molecular formula C20H23N5O2S B4130375 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea

Cat. No. B4130375
M. Wt: 397.5 g/mol
InChI Key: JYQDRAQJSUAJHJ-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea, also known as ADPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied for its potential application in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea is its potential application in various fields, including medicine and agriculture. It has also been reported to have low toxicity and high selectivity towards its target enzymes. However, one of the limitations of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea. One of the potential areas of research is the development of novel N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea derivatives with improved pharmacological properties. Another area of research is the study of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea's potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the study of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea's potential application as a plant growth regulator and pesticide can also be explored further.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential application in various fields, including medicine and agriculture. In medicine, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea has been studied for its potential use as a plant growth regulator and as a pesticide. It has been shown to have a positive effect on the growth of various crops, including rice, wheat, and soybean.

properties

IUPAC Name

1-[1-(1-adamantyl)pyrazol-3-yl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-25(27)17-3-1-2-16(9-17)21-19(28)22-18-4-5-24(23-18)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2,(H2,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDRAQJSUAJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=S)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea
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